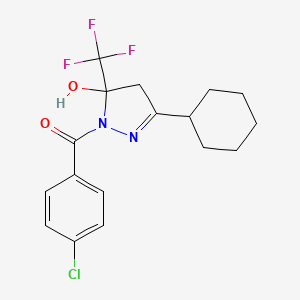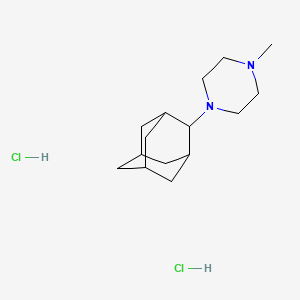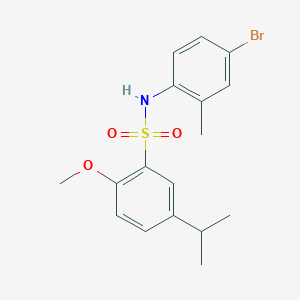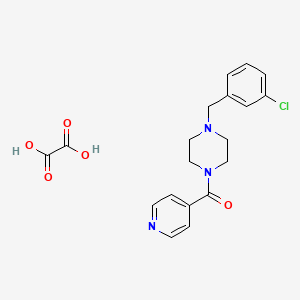![molecular formula C15H12FNO B5103907 3-[(2-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5103907.png)
3-[(2-fluorophenyl)amino]-1-phenyl-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-fluorophenyl)amino]-1-phenyl-2-propen-1-one is a chemical compound commonly known as FPPP. It is a synthetic drug that belongs to the cathinone family, which is a class of psychoactive substances. FPPP was first synthesized in the 1960s and has since been used for scientific research purposes.
作用机制
FPPP works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in a feeling of euphoria and increased energy. FPPP has also been found to have some affinity for serotonin receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
FPPP has been found to have both stimulant and hallucinogenic effects. It produces a feeling of euphoria, increased energy, and heightened alertness. It also causes a decrease in appetite, increased heart rate, and elevated blood pressure. FPPP has been found to have a high potential for abuse and addiction, and its use has been associated with adverse effects such as anxiety, paranoia, and psychosis.
实验室实验的优点和局限性
FPPP is a useful tool for studying the neurochemistry of addiction and related disorders. Its potent inhibition of dopamine and norepinephrine reuptake makes it an ideal reference standard for analytical purposes. However, its potential for abuse and addiction makes it a challenging substance to work with in the laboratory.
未来方向
There are several future directions for the study of FPPP. One possible direction is to investigate its potential therapeutic uses for the treatment of addiction and related disorders. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to understand the long-term effects of FPPP use and its potential for abuse and addiction.
Conclusion
In conclusion, FPPP is a synthetic drug that belongs to the cathinone family. It has been widely used in scientific research as a reference standard for analytical purposes and to study the neurochemistry of addiction and related disorders. FPPP works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to a feeling of euphoria and increased energy. However, its potential for abuse and addiction makes it a challenging substance to work with in the laboratory. There are several future directions for the study of FPPP, including investigating its potential therapeutic uses and understanding its long-term effects.
合成方法
FPPP can be synthesized using various methods, including the Friedel-Crafts acylation reaction, which involves the reaction of benzene with propionyl chloride in the presence of aluminum chloride. The resulting product is then reacted with 2-fluoroaniline to produce FPPP. Another synthesis method involves the reaction of acetophenone with 2-fluoroaniline in the presence of sodium ethoxide.
科学研究应用
FPPP has been widely used in scientific research as a reference standard for analytical purposes. It is also used to study the structure-activity relationship of cathinone derivatives. FPPP has been found to be a potent inhibitor of dopamine and norepinephrine reuptake, making it a useful tool for studying the neurochemistry of addiction and related disorders.
属性
IUPAC Name |
(E)-3-(2-fluoroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO/c16-13-8-4-5-9-14(13)17-11-10-15(18)12-6-2-1-3-7-12/h1-11,17H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYIWOGWVGEDPF-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4'-[(3-bromo-4,5-dihydroxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5103827.png)
![N-{2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5103832.png)

![(3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5103847.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5103855.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B5103863.png)
![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5103866.png)

![8-[4-(2-bromo-4-chlorophenoxy)butoxy]quinoline](/img/structure/B5103879.png)
![8-methyl-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5103881.png)


![2-amino-4-(2,4-dimethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5103906.png)
